1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole
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Overview
Description
1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and an azepane sulfonyl group, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole typically involves the reaction of benzimidazole derivatives with azepane sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(azepan-1-ylsulfonyl)aniline
- N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(quinolin-4-yl)acetamide
- 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
Uniqueness
1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and an azepane sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H23N3O2S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(azepan-1-ylsulfonyl)-2-benzylbenzimidazole |
InChI |
InChI=1S/C20H23N3O2S/c24-26(25,22-14-8-1-2-9-15-22)23-19-13-7-6-12-18(19)21-20(23)16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2 |
InChI Key |
XNTKVYBRXPZCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
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